Miriplatin

Descripción

Propiedades

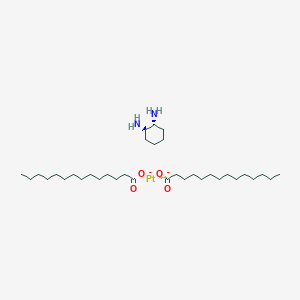

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141977-79-9 | |

| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MIRIPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lipophilic Platinum Complexes: A New Frontier in Liver Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The landscape of liver cancer treatment is continually evolving, with a pressing need for more effective and targeted therapeutic agents. While platinum-based drugs have long been a cornerstone of cancer chemotherapy, their efficacy in hepatocellular carcinoma (HCC) has been limited by issues of toxicity and drug resistance. The emergence of lipophilic platinum complexes represents a promising strategy to overcome these challenges. By modifying the chemical structure of traditional platinum compounds to increase their lipid solubility, researchers aim to enhance tumor cell uptake, improve pharmacokinetic profiles, and circumvent resistance mechanisms. This technical guide provides an in-depth overview of the core aspects of lipophilic platinum complexes in the context of liver cancer research, offering valuable insights for scientists and drug development professionals in this dynamic field.

The Rationale for Lipophilicity in Platinum-Based Liver Cancer Therapy

Cisplatin (B142131), the archetypal platinum-based drug, and its analogues have demonstrated significant success in treating various solid tumors. Their mechanism of action primarily involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger cell cycle arrest and apoptosis.[1] However, the hydrophilic nature of these compounds can limit their ability to passively diffuse across the cell membrane, contributing to lower intracellular concentrations and reduced efficacy in certain cancer types, including HCC.

Lipophilic platinum complexes are designed to address this limitation. By incorporating long aliphatic chains or other nonpolar moieties into the platinum coordination sphere, these novel agents exhibit enhanced lipid solubility. This increased lipophilicity is hypothesized to facilitate cellular uptake through passive diffusion, leading to higher intracellular accumulation of the cytotoxic platinum payload. Furthermore, this altered mode of entry may help bypass the efflux pumps and other resistance mechanisms that can plague traditional platinum therapies.[2][3]

A Leading Lipophilic Platinum Complex: Miriplatin (SM-11355)

A prominent example of a lipophilic platinum complex investigated for HCC is this compound, also known as SM-11355. Its chemical structure is cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)]platinum(II).[4] This complex features a 1,2-diaminocyclohexane (DACH) ligand, which is common in second and third-generation platinum drugs, and two myristate ligands, which are long-chain fatty acids that impart significant lipophilicity.

This compound is designed for intra-arterial administration, often suspended in an oily lymphographic agent like Lipiodol, for targeted delivery to liver tumors.[4][5] This approach aims to maximize the drug concentration at the tumor site while minimizing systemic exposure and associated side effects. A phase I clinical trial in patients with HCC refractory to cisplatin/lipiodol demonstrated an overall response rate of 18.2%, with one patient achieving a complete response.[5] Observed adverse effects included anorexia, nausea, vomiting, and transient elevations in liver enzymes, but the maximum allowable dose was not reached in this study, suggesting a manageable safety profile.[5]

Quantitative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of lipophilic platinum complexes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the reported IC50 values for various platinum complexes against human hepatocellular carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of a Platinum(IV) Complex Against Liver Cancer Cells

| Cell Line | IC50 (µM) |

| HepG2 (Liver) | 21 ± 5 |

Data from a study on a novel Pt(IV) complex, [Pt(SCN)2(PaO)2].[6]

Table 2: In Vitro Cytotoxicity of Platinum Complexes with Long-Chain Aliphatic Diamine Ligands

| Complex | Cell Line | IC50 (µM) |

| Complex with C7 diamine ligand | HepG2 (Liver) | > 100 |

| Complex with C8 diamine ligand | HepG2 (Liver) | 85.3 ± 4.2 |

| Complex with C9 diamine ligand | HepG2 (Liver) | 50.1 ± 3.1 |

| Complex with C10 diamine ligand | HepG2 (Liver) | 25.4 ± 2.5 |

| Cisplatin | HepG2 (Liver) | 10.2 ± 0.9 |

These complexes feature oxalato as the leaving group and aliphatic diamines of varying chain lengths as the non-leaving group.

It is important to note that increasing lipophilicity does not always directly correlate with increased cytotoxicity and can sometimes be associated with lower activity.[2] The optimal degree of lipophilicity for anticancer efficacy is a key area of ongoing research.

Experimental Protocols

Synthesis of a Representative Lipophilic Platinum(II) Complex: this compound (SM-11355)

This protocol outlines a common synthetic route for this compound.[7][8][9]

Step 1: Synthesis of the Silver Myristate Precursor

-

Dissolve sodium myristate (CH3(CH2)12COONa) in water at 60°C.

-

Dissolve silver nitrate (B79036) (AgNO3) in a separate volume of water.

-

Add the silver nitrate solution to the sodium myristate solution with stirring.

-

Continue stirring at 60°C for 30 minutes to allow for the formation of a white precipitate of silver myristate (CH3(CH2)12COOAg).

-

Filter the precipitate, wash with water and ethanol (B145695), and dry at 60°C.

Step 2: Synthesis of this compound

-

Prepare a suspension of cis-[(1R,2R)-1,2-cyclohexanediamine]diiodoplatinum(II) (Pt(C6H14N2)I2) in water.

-

Add a suspension of silver myristate in water to the Pt(C6H14N2)I2 suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the resulting precipitate, which contains this compound and silver iodide (AgI).

-

Wash the precipitate with water and ethanol and dry at 60°C.

-

To separate the this compound from AgI, stir the precipitate in ethanol at 80°C for 15 minutes.

-

Filter off the insoluble AgI.

-

Add water to the filtrate to precipitate the this compound.

-

Filter the white precipitate of this compound, wash with ethanol, and dry at 60°C.

-

The final product can be further purified by recrystallization from ethanol.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the lipophilic platinum complex (typically in a logarithmic dilution series) for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Mechanism of Action: Induction of Apoptosis

Similar to traditional platinum drugs, lipophilic platinum complexes are believed to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The enhanced cellular uptake of these lipophilic compounds can lead to higher levels of DNA platination, triggering a cascade of events that culminate in cell death.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

Evidence suggests that platinum complexes, including those investigated in the context of liver cancer, can induce apoptosis through the mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

Upon cellular stress induced by DNA damage from the platinum complex, the balance between these proteins shifts in favor of apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[10][11] Studies have shown that treatment of HepG2 cells with certain anticancer agents can lead to the downregulation of Bcl-2 and the activation of caspases-9 and -3.[10] The combination of chrysin (B1683763) and cisplatin has also been shown to induce apoptosis in HepG2 cells through the downregulation of cFLIP and activation of caspase-8, which can then trigger the caspase cascade.[12]

References

- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing lipophilicity as a strategy to overcome resistance against platinum complexes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health Benefits of Modificated Multiplatinum Derivatives as Strategies for Overcoming the Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I clinical study of a novel lipophilic platinum complex (SM-11355) in patients with hepatocellular carcinoma refractory to cisplatin/lipiodol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I clinical study of a novel lipophilic platinum complex (SM-11355) in patients with hepatocellular carcinoma refractory to cisplatin/lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of this compound, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Regulation of p53-, Bcl-2- and caspase-dependent signaling pathway in xanthorrhizol-induced apoptosis of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. The Combination of Chrysin and Cisplatin Induces Apoptosis in HepG2 through Down-regulation of cFLIP and Activity of Caspase - PubMed [pubmed.ncbi.nlm.nih.gov]

Miriplatin: A Comprehensive Technical Guide to Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Miriplatin, a lipophilic platinum(II) complex developed for the treatment of hepatocellular carcinoma. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to support research and development efforts in the field of platinum-based anticancer agents.

Synthesis of this compound

This compound, with the chemical name (SP-4-2)-[(1R, 2R)-cyclohexane-1,2-diamine-N,N'] bis(tetradecanoato-O) platinum(II), is a derivative of cisplatin. Its lipophilicity is enhanced by the presence of myristate ligands, which allows for its suspension in an oily lymphographic agent for targeted delivery. Several synthetic routes have been reported, with a notable improved method developed by Wang et al. This guide will focus on a practical and efficient synthesis protocol.[1][2][3]

Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process, beginning with a platinum salt and culminating in the final complex. A key intermediate is the platinum-diamine complex, which is then reacted with a myristate salt.

Experimental Protocol

This protocol is adapted from the improved synthesis method which offers advantages in terms of reaction rate control and reduced use of harmful solvents.[3]

Step 1: Synthesis of Silver Myristate (CH₃(CH₂)₁₂COOAg)

-

Dissolve sodium myristate (5g, 20mmol) in 100ml of deionized water at 60°C.

-

In a separate vessel, dissolve silver nitrate (B79036) (AgNO₃) in 50ml of deionized water.

-

Add the silver nitrate solution to the sodium myristate solution and stir the mixture for 30 minutes at 60°C.

-

Collect the resulting white precipitate by filtration, wash with water and ethanol, and dry at 60°C to yield silver myristate.

Step 2: Synthesis of this compound

-

Add a suspension of Pt(C₆H₁₄N₂)I₂ (2.8g, 5mmol) to a suspension of silver myristate (3.35g, 10mmol) in 100ml of deionized water.

-

Stir the mixture for 24 hours at room temperature.

-

Collect the precipitate by filtration, and wash with water and ethanol.

-

Dry the precipitate at 60°C.

-

To separate the this compound from the silver iodide (AgI) byproduct, stir the precipitate in 200ml of ethanol at 80°C for 15 minutes.

-

Filter off the AgI while the solution is hot.

-

Add 50ml of water to the filtrate to induce precipitation of the product.

-

Collect the white precipitate of this compound by filtration, wash with ethanol, and dry at 60°C.

-

The product can be further purified by recrystallization from ethanol.

Structural Characterization

The structure of the synthesized this compound is confirmed through various analytical techniques, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (¹H-NMR).[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the structural characterization of this compound.

| Analysis Technique | Parameter | Expected/Calculated Value | Observed/Found Value | Reference |

| Elemental Analysis | % Carbon (C) | 53.46 | 53.49 | [3] |

| % Hydrogen (H) | 8.97 | 9.01 | [3] | |

| % Nitrogen (N) | 3.67 | 3.65 | [3] | |

| ESI-MS | [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ (m/z) | 537.3 | 537.3 | [3] |

| [M-H₂O+Na]⁺ (m/z) | 785.5 | 785.4 | [3] | |

| FT-IR (cm⁻¹) | ν(N-H) | - | 3209, 3120 | [3] |

| νas(COO) | - | 1642 | [3] | |

| νs(COO) | - | 1352 | [3] | |

| ¹H-NMR (ppm) | 2CH₂CH ₃ | - | 0.84-0.87 (m, 6H) | [3] |

| 2CH₂(CH ₂)₁₀CH₂CH₃ | - | 1.12-1.14 (d, 40H) | [3] | |

| CH ₂CH ₂CH ₂CH ₂ of DACH | - | 1.28-1.31 (m, 4H) | [3] | |

| CH HCH ₂CH ₂CH H of DACH | - | 1.48-1.50 (d, 2H) | [3] | |

| 2CH ₂CH₂(CH₂)₁₀ | - | 1.72-1.77 (m, 4H) | [3] | |

| CH HCH ₂CH ₂CH H of DACH | - | 2.12-2.15 (d, 2H) | [3] | |

| 2O₂CCH ₂CH₂ | - | 2.44-2.47 (m, 4H) | [3] | |

| 2CH NH₂ | - | 3.06 (s, 2H) | [3] | |

| H₂O | - | 5.01 (s, 2H) | [3] | |

| 2NH₂ | - | 7.31-7.33 (d, 4H) | [3] |

Detailed Methodologies

Elemental Analysis: Samples are analyzed for their carbon, hydrogen, and nitrogen content using a standard elemental analyzer. The experimentally determined weight percentages are then compared to the calculated values based on the molecular formula of this compound (C₃₄H₆₈N₂O₄Pt).

Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectra are acquired using an ESI-MS instrument. The analysis is typically performed in positive ion mode. The observed mass-to-charge ratios (m/z) of the molecular ions and their fragments are used to confirm the molecular weight and structure of the compound.

Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum is recorded to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet. The positions of the absorption bands (in cm⁻¹) corresponding to the stretching and bending vibrations of specific bonds (e.g., N-H, C=O) are analyzed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectra are recorded to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Mechanism of Action: PUMA-Mediated Apoptosis

The cytotoxic effects of this compound are attributed to its ability to form platinum-DNA adducts, which subsequently triggers programmed cell death, or apoptosis. A key signaling pathway involved in this process is the p53-PUMA axis. Upon DNA damage induced by the platinum complex, the tumor suppressor protein p53 is activated, leading to the upregulation of the pro-apoptotic protein PUMA (p53-upregulated modulator of apoptosis). PUMA then translocates to the mitochondria, where it inhibits anti-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

This guide provides a foundational understanding of the synthesis and structural properties of this compound. For further in-depth study, researchers are encouraged to consult the cited literature.

References

Miriplatin's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin, a lipophilic platinum-based anti-cancer agent, has demonstrated significant therapeutic efficacy, particularly in the treatment of hepatocellular carcinoma (HCC). Its primary mechanism of action involves the formation of platinum-DNA adducts, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, detailing the key signaling pathways, experimental protocols for its evaluation, and quantitative data from relevant studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Introduction

This compound is a third-generation platinum analog characterized by its lipophilicity, which allows for its suspension in an oily lymphographic agent for targeted delivery via transarterial chemoembolization (TACE). This targeted approach enhances its concentration at the tumor site while minimizing systemic toxicity. The cytotoxic effects of this compound are primarily attributed to its ability to form covalent adducts with DNA, which subsequently triggers programmed cell death, or apoptosis. Understanding the intricate molecular pathways activated by this compound is crucial for optimizing its therapeutic use and developing novel combination strategies.

Mechanism of Action: Induction of Apoptosis

The antitumor activity of this compound is intrinsically linked to its capacity to induce apoptosis. Following administration, this compound's active form, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), is gradually released. DPC, much like other platinum-based drugs, readily forms adducts with DNA, leading to DNA damage. This damage serves as a critical trigger for the activation of apoptotic signaling cascades.

Intrinsic (Mitochondrial) Pathway of Apoptosis

Evidence suggests that this compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

The proposed mechanism involves the following steps:

-

DNA Damage Sensing: The formation of this compound-DNA adducts is recognized by cellular DNA damage response (DDR) pathways.

-

Upregulation of Pro-Apoptotic Proteins: The DDR can lead to the transcriptional upregulation of pro-apoptotic proteins. For instance, in studies involving the active form of this compound (DPC) in combination with radiation, a significant induction of p53 up-regulated modulator of apoptosis (PUMA) has been observed. PUMA is a potent pro-apoptotic protein that can directly activate Bax and Bak.

-

Modulation of Bcl-2 Family Proteins: this compound treatment can alter the balance between pro- and anti-apoptotic Bcl-2 family members. Studies on this compound-resistant cells have shown an increased expression of the anti-apoptotic protein Bcl-2, suggesting that a decrease in the Bax/Bcl-2 ratio contributes to resistance by inhibiting apoptosis. Conversely, effective this compound therapy is associated with an increased Bax/Bcl-2 ratio.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation and oligomerization of Bax and Bak at the outer mitochondrial membrane lead to the formation of pores, resulting in MOMP.

-

Release of Cytochrome c: MOMP facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Potential Involvement of Other Signaling Pathways

While the intrinsic pathway appears to be central, other signaling pathways may also contribute to this compound-induced apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, is often activated in response to cellular stress, including DNA damage. While direct quantitative evidence for this compound's activation of the JNK pathway is limited, its known role in cisplatin-induced apoptosis suggests a potential parallel mechanism. Activation of the JNK pathway can promote apoptosis by phosphorylating and modulating the activity of various substrates, including members of the Bcl-2 family.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and its active form, DPC. It is important to note that specific data for this compound as a single agent in many common human cancer cell lines is limited in the public domain.

| Cell Line | Compound | IC50 Value (µg/mL) | Exposure Time | Assay Method |

| AH109A (Rat Hepatoma) | DPC | 0.14 ± 0.07 | 3 days | Cell Growth |

Table 1: IC50 Values for DPC (Active Form of this compound)

| Cell Line | Treatment | Observation |

| AH109A (Rat Hepatoma) | This compound/Lipiodol | Induced massive apoptosis and formation of platinum-DNA adducts. |

| AH109A/MP10 (this compound-Resistant) | This compound | Increased expression of Bcl-2, leading to defects in inducing apoptosis. |

| HepG2 and HuH-7 (Human HCC) | DPC in combination with radiation | Synergistically decreased cell viability and strongly induced cleaved PARP expression. Significant induction of PUMA. |

Table 2: Qualitative and Semi-Quantitative Observations of this compound-Induced Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HuH-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or DPC for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting cell viability against drug concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound or DPC for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

DNA Fragmentation Analysis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Grow and treat cells on coverslips or chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound or DPC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced intrinsic apoptotic pathway.

Caption: Hypothetical involvement of the JNK pathway.

Caption: Experimental workflow for apoptosis assessment.

Conclusion

This compound effectively induces apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway initiated by the formation of platinum-DNA adducts. The modulation of the Bcl-2 family of proteins, leading to MOMP and subsequent caspase activation, is a central mechanism in this process. While the precise quantitative details of this compound's standalone apoptotic effects and the full spectrum of involved signaling pathways require further investigation, the available data strongly support its role as a potent inducer of programmed cell death. This technical guide provides a foundational understanding of this compound's apoptotic mechanism and offers standardized protocols for its further investigation, which can aid in the continued development and clinical application of this important anti-cancer agent.

Cellular Uptake and Intracellular Fate of Miriplatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin, a lipophilic platinum(II) complex, represents a significant evolution in the targeted treatment of hepatocellular carcinoma (HCC). Administered as a suspension in an oily lymphographic agent, typically Lipiodol, via transarterial chemoembolization (TACE), its unique physicochemical properties govern its distinct cellular uptake and intracellular mechanisms of action. This technical guide provides an in-depth exploration of the journey of this compound from its administration to its ultimate cytotoxic effects within cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Cellular Uptake of this compound's Active Metabolite

This compound itself does not directly enter tumor cells due to its poor solubility. Instead, it functions as a prodrug, undergoing extracellular transformation. The this compound-Lipiodol suspension, when localized within the tumor vasculature, slowly releases its active platinum compounds into the aqueous tumor microenvironment. The most significant of these active metabolites is dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC).

The precise cellular uptake mechanisms of DPC are multifaceted and appear to involve a combination of passive diffusion and active transport. While the lipophilic nature of the diaminocyclohexane (DACH) ligand may facilitate some level of passive diffusion across the cell membrane, evidence from related platinum compounds suggests the involvement of active transport systems. Key transporters implicated in the uptake of platinum-based drugs include copper transporter 1 (CTR1) and organic cation transporters (OCTs). The exact contribution of each of these transporters to the uptake of this compound's active metabolites is an area of ongoing research. Some studies suggest that the uptake mechanism for DACH-platinum compounds can differ from that of cisplatin, potentially contributing to its efficacy in cisplatin-resistant cell lines.

Intracellular Fate and Mechanism of Action

Once inside the cell, the active platinum species, derived from DPC, undergoes aquation, a process where the chloride ligands are replaced by water molecules. This aquated form is highly reactive and readily forms covalent bonds with nucleophilic sites on intracellular macromolecules.

The primary intracellular target of this compound's active metabolites is nuclear DNA. The platinum complex preferentially binds to the N7 positions of purine (B94841) bases, primarily guanine (B1146940) and adenine, leading to the formation of platinum-DNA adducts. These adducts create distortions in the DNA double helix, which in turn interfere with critical cellular processes such as DNA replication and transcription.

The formation of these DNA adducts triggers a cascade of cellular responses, collectively known as the DNA damage response (DDR). This response ultimately culminates in the induction of apoptosis, or programmed cell death, which is the principal mechanism of this compound's anticancer activity.

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC50) of this compound's Active Metabolites and Cisplatin

| Cell Line | Compound | IC50 (µg/mL) | Exposure Time |

| AH109A (rat ascites hepatoma) | DPC | 0.14 ± 0.07 | 3 days |

| AH109A (rat ascites hepatoma) | Cisplatin | 0.13 ± 0.00 | 3 days |

| HepG2 (human hepatoma) | DPC | 0.26 | 3 days |

| HuH-7 (human hepatoma) | DPC | 1.9 | 3 days |

| Li-7 (human hepatoma) | DPC | 0.31 | 3 days |

| HepG2 (human hepatoma) | Cisplatin | 0.32 | 3 days |

| HuH-7 (human hepatoma) | Cisplatin | 0.69 | 3 days |

| Li-7 (human hepatoma) | Cisplatin | 0.22 | 3 days |

| Li-7 (human hepatoma) | This compound/LPD | 70 | 3 days |

| Li-7 (human hepatoma) | Cisplatin/LPD | 5 | 3 days |

Data compiled from multiple sources. Variations in experimental conditions may exist.

Table 2: Platinum-DNA Adduct Formation

| Cell Line | Treatment | Platinum bound to DNA (pg/µg DNA) | Incubation Time |

| Li-7 | This compound/LPD (70 µg/mL) | 380 ± 17 | 3 days |

| Li-7 | Cisplatin/LPD (5 µg/mL) | 7.5 ± 1.0 | 3 days |

| Rat Tumor Model | This compound suspension (intrahepatic artery injection) | 61 ± 52 | - |

Data compiled from multiple sources. Variations in experimental conditions may exist.

Experimental Protocols

In Vitro Release of Platinum Compounds from this compound/Lipiodol

Objective: To determine the rate and extent of release of active platinum species from the this compound/Lipiodol suspension into an aqueous medium.

Methodology:

-

A known concentration of this compound/Lipiodol suspension is added to a two-chamber system separated by a semi-permeable membrane.

-

One chamber contains the this compound/Lipiodol suspension, while the other contains a physiologically relevant aqueous medium (e.g., serum-containing culture medium or Earle's balanced salt solution).

-

The system is incubated at 37°C with gentle agitation.

-

At predetermined time points, aliquots are withdrawn from the aqueous chamber.

-

The concentration of platinum in the withdrawn samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

The cumulative amount of platinum released over time is then calculated and plotted.

Determination of IC50 using MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50%.

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., DPC or cisplatin). A set of wells with medium alone serves as a negative control.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Platinum-DNA Adducts

Objective: To quantify the amount of platinum covalently bound to cellular DNA following treatment with a platinum-based drug.

Methodology:

-

Cells are treated with the platinum compound for a specified duration.

-

Following treatment, the cells are harvested, and genomic DNA is isolated using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).

-

The purity and concentration of the isolated DNA are determined spectrophotometrically.

-

The amount of platinum bound to the DNA is quantified using a highly sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

The results are typically expressed as picograms (pg) of platinum per microgram (µg) of DNA.

Mandatory Visualizations

Caption: this compound's journey from prodrug to apoptosis induction.

Caption: Apoptosis signaling cascade initiated by this compound.

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Miriplatin-Lipiodol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Miriplatin (B1139251) when administered in a Lipiodol formulation, a combination primarily used in the transarterial chemoembolization (TACE) of hepatocellular carcinoma (HCC). This document details quantitative data from preclinical studies, outlines experimental methodologies, and visualizes key processes to support further research and development in this area.

Introduction to this compound-Lipiodol

This compound is a third-generation, lipophilic platinum-based chemotherapeutic agent.[1] Its high affinity for the oily contrast agent Lipiodol allows for the formation of a stable suspension that, when administered intra-arterially, selectively accumulates and is retained within the hypervascularized tumor tissue of HCC.[1][2] This targeted delivery and sustained-release mechanism is designed to enhance the local antitumor effect while minimizing systemic toxicity.[1] The active cytotoxic species are gradually released from the this compound-Lipiodol depot within the tumor, where they exert their therapeutic effect by forming platinum-DNA adducts, leading to apoptosis.[3][4]

Pharmacokinetics

The pharmacokinetic profile of this compound-Lipiodol is characterized by low systemic exposure and prolonged local retention. Preclinical studies in various animal models have demonstrated significantly different pharmacokinetics compared to conventional platinum agents like cisplatin.

Plasma Pharmacokinetics

In a study involving rabbits, the systemic exposure to platinum after administration of a this compound-Lipiodol suspension was minimal. In fact, no platinum was detected in the blood at any time point (immediately, 10, 30, and 60 minutes, and 24 hours and 7 days after administration).[1] This is in stark contrast to cisplatin-Lipiodol, where blood platinum concentrations peaked at 10 minutes and gradually decreased over time.[1] This lack of systemic platinum detection for this compound underscores its high retention within the liver and minimal leakage into the systemic circulation.

Tissue Pharmacokinetics and Biodistribution

The primary characteristic of this compound-Lipiodol is its selective accumulation and prolonged retention in liver tumors.

Quantitative Biodistribution Data

A study in rats with implanted AH109A hepatoma tumors provides quantitative data on the distribution of platinum in liver tissues following intra-arterial administration of this compound-Lipiodol.

| Time Point | Tissue | Platinum Concentration (µg/g tissue) |

| Immediately after administration | Tumor | 18 ± 15 |

| Non-tumor Liver | Lower than in tumor | |

| 7 days after administration | Tumor | 17 ± 13 |

| Non-tumor Liver | Lower than in tumor |

Data presented as mean ± standard deviation.[3]

These results demonstrate that this compound-Lipiodol leads to high and sustained concentrations of platinum within the tumor tissue for at least 7 days.[3] The concentration in the surrounding healthy liver tissue was consistently lower than in the tumor.[3] Further biodistribution studies using 14C-labeled this compound in rats have also been conducted to provide a more detailed whole-body distribution profile.[5]

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and biodistribution of this compound-Lipiodol.

Animal Models and TACE Procedure

-

Rat Hepatoma Model: Male DONRYU rats with AH109A hepatoma cells implanted in the liver are commonly used. For the TACE procedure, a catheter is inserted into the gastroduodenal artery, and the this compound-Lipiodol suspension (e.g., 400 µg of this compound in 0.02 mL of Lipiodol per rat) is injected into the hepatic artery.[3]

-

Rabbit VX2 Liver Tumor Model: VX2 tumors are implanted in the liver of rabbits. A microcatheter is advanced into the proper hepatic artery for the administration of the this compound-Lipiodol emulsion.[1]

Quantification of Platinum in Biological Samples

Flameless Atomic Absorption Spectrometry (FAAS): This method is used for the quantitative analysis of total platinum in tissues.

-

Sample Preparation: Resected liver tissues (both tumor and non-tumor) are homogenized.

-

Digestion: The tissue homogenates are incinerated using nitric acid and hydrogen peroxide.

-

Analysis: The resulting solution is dissolved in 4% aqua regia and analyzed by FAAS at a wavelength of 265.9 nm.[3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for quantifying elemental composition, including platinum, in various biological matrices.

-

Sample Digestion: Biological samples (e.g., cells, tissues) are digested using concentrated nitric acid, often with microwave assistance to ensure complete digestion of organic material.[6]

-

Instrumentation: The digested samples are introduced into the ICP-MS system for the quantification of platinum.[6]

In Vitro Drug Release Study

-

Setup: A this compound-Lipiodol suspension (e.g., 1 mL of 20 mg/mL) is layered over rat serum (e.g., 12 mL) in a test tube.

-

Incubation: The test tubes are rotated vertically at 5 rpm for 7 days at 37°C, protected from light.

-

Sampling: The aqueous phase (serum) is separated by centrifugation.

-

Quantification: The platinum concentration in the serum is determined by FAAS.[3]

A comparative in vitro release study showed that this compound-Lipiodol had a much more sustained release profile over 7 days compared to cisplatin-Lipiodol, which released the majority of its platinum content within the first day.[3]

Mechanism of Action and Signaling Pathways

The antitumor effect of this compound is mediated through the induction of apoptosis. This process is initiated by the formation of platinum-DNA adducts by the active metabolites of this compound.[3][4]

PUMA-Mediated Apoptosis

Recent studies have elucidated a synergistic effect between this compound and radiation, which is mediated through the p53 upregulated modulator of apoptosis (PUMA).

Caption: Synergistic effect of this compound and radiation on apoptosis.

The combination of DPC (the active form of this compound) and X-ray irradiation leads to the activation of the JNK signaling pathway, which in turn upregulates the expression of PUMA.[7] PUMA then activates Bax and Bak, leading to mitochondrial outer membrane permeabilization, activation of the caspase cascade, and ultimately, apoptosis.[7]

Experimental Workflow for TACE Pharmacokinetic and Biodistribution Studies

References

- 1. Comparison of the anti-tumor effects of two platinum agents (this compound and fine-powder cisplatin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis | Semantic Scholar [semanticscholar.org]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Miriplatin's Impact on DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin (B1139251), a lipophilic platinum(II) complex, is a third-generation platinum-based antineoplastic agent primarily utilized in the transarterial chemoembolization (TACE) treatment of hepatocellular carcinoma (HCC).[1] Its mechanism of action, like other platinum analogs such as cisplatin (B142131) and carboplatin, is fundamentally linked to its ability to form covalent adducts with DNA, thereby inducing cytotoxicity in cancer cells. This technical guide provides an in-depth analysis of this compound's impact on DNA adduct formation, compiling quantitative data, detailing experimental protocols for adduct analysis, and visualizing the associated molecular pathways.

Core Mechanism of Action

This compound exerts its anticancer effects through the formation of platinum-DNA adducts.[1] This process disrupts normal cellular functions, including DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1] The lipophilic nature of this compound facilitates its prolonged retention within liver tumors following TACE, enhancing its therapeutic efficacy while minimizing systemic toxicity.[1]

Quantitative Analysis of this compound-Induced DNA Adduct Formation

The formation of DNA adducts is a critical determinant of this compound's therapeutic efficacy. Quantitative data from various studies are summarized below to provide a comparative overview.

Table 1: Platinum Concentration and DNA Adduct Levels in Human Hepatocellular Carcinoma (HCC) Tissue Following this compound TACE [2]

| Tissue Type | Mean Platinum Concentration (μg/g tissue) | Mean Platinum-DNA Adduct Level (pg Pt/μg DNA) |

| HCC Tumor | 730 ± 350 | 54 ± 16 |

| Non-Tumor Liver | 16 ± 9.2 | 13 ± 13 |

Data are presented as mean ± standard deviation.

Table 2: Comparative DNA Adduct Formation of this compound and Cisplatin in Cancer Cell Lines

| Cell Line | Drug | Concentration | Platinum-DNA Adduct Level (pg Pt/μg DNA) |

| Rat Hepatoma AH109A | This compound/LPD | 100 µg/mL | 509 ± 100 |

| Rat Hepatoma AH109A | Cisplatin/LPD | 15 µg/mL | 34.1 ± 11.0 |

| Human Hepatoma Li-7 | This compound/LPD | 70 µg/mL | 380 ± 17 |

| Human Hepatoma Li-7 | Cisplatin/LPD | 5 µg/mL | 7.5 ± 1.0 |

LPD: Lipiodol; Data are presented as mean ± standard deviation.

Experimental Protocols for DNA Adduct Analysis

Accurate quantification of this compound-DNA adducts is crucial for both preclinical research and clinical monitoring. The following are detailed methodologies for two commonly employed techniques.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum-DNA Adduct Quantification

ICP-MS is a highly sensitive elemental analysis technique used to determine the total platinum content bound to DNA.

Protocol:

-

DNA Isolation: Isolate genomic DNA from treated cells or tissues using a commercial DNA extraction kit, ensuring high purity.

-

DNA Quantification: Accurately determine the DNA concentration using a spectrophotometer or a fluorometric method.

-

Sample Digestion:

-

ICP-MS Analysis:

-

Dilute the digested samples to a suitable volume with deionized water.

-

Prepare a series of platinum standards of known concentrations to generate a calibration curve.

-

Introduce the samples and standards into the ICP-MS instrument. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and detect the platinum ions based on their mass-to-charge ratio.

-

Quantify the platinum concentration in the samples by comparing their signal intensities to the calibration curve.

-

-

Data Normalization: Express the results as the amount of platinum per unit of DNA (e.g., pg Pt/μg DNA).

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying specific DNA adducts.

Protocol:

-

DNA Digestion: Enzymatically digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1][5][6]

-

Adduct Enrichment: Enrich the adducted nucleotides. For platinum adducts, this can be achieved by strong cation-exchange chromatography, as the platinum adducts carry a positive charge.[1][5]

-

Deplatination (for platinum adducts): As platinated dinucleotides are poor substrates for T4 polynucleotide kinase, a deplatination step using a cyanide solution is necessary to remove the platinum ion.[1][5] The resulting dinucleoside monophosphates are then purified.[1]

-

⁵'-End Labeling: Label the 5'-hydroxyl end of the deplatinated adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1][5][6]

-

Chromatographic Separation: Separate the ³²P-labeled adducts from normal nucleotides using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][5]

-

Detection and Quantification: Detect and quantify the adducts by measuring their radioactive decay using autoradiography, phosphorimaging, or scintillation counting.[1][5]

Signaling Pathways and Logical Relationships

The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily the DNA Damage Response (DDR) and the intrinsic apoptotic pathway.

This compound-Induced DNA Damage Response and Apoptosis

References

- 1. academic.oup.com [academic.oup.com]

- 2. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

Miriplatin in Early-Phase Clinical Trials: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early-phase clinical trial results for Miriplatin (B1139251), a lipophilic platinum complex designed for the targeted treatment of hepatocellular carcinoma (HCC) through transarterial chemoembolization (TACE). The document synthesizes available data on pharmacokinetics, efficacy, and safety, details experimental protocols, and visualizes key processes to support ongoing research and development in oncology.

Quantitative Data Summary

The following tables summarize quantitative data from early-phase clinical trials of this compound, focusing on its use in TACE for HCC.

Table 1: Pharmacokinetics of this compound in TACE

| Parameter | Value | Study Notes |

| Mean Platinum Concentration (Tumor) | 730 ± 350 µg/g[1] | Concentrations were approximately 50-fold higher in HCC tumors compared to non-tumor liver tissues.[1] |

| Mean Platinum Concentration (Non-Tumor Liver) | 16 ± 9.2 µg/g[1] | Demonstrates selective accumulation of this compound in tumor tissues.[1] |

| Mean Platinum-DNA Adduct Levels (Tumor) | 54 ± 16 pg Pt/µg DNA[1] | Adduct levels were roughly 7.6-fold higher in HCC tumors than in non-tumor liver tissues.[1] |

| Mean Platinum-DNA Adduct Levels (Non-Tumor Liver) | 13 ± 13 pg Pt/µg DNA[1] | Indicates targeted formation of DNA adducts within the tumor.[1] |

| Plasma Platinum Concentration | No further increase following administration[2][3] | Suggests slow release from the oily suspension and localized action.[2][3] |

Table 2: Efficacy in Phase I/II Clinical Trials for Unresectable HCC

| Efficacy Endpoint | Result | Study Details |

| Disease Control Rate (Phase I) | 62.5%[2][3] | One partial response and four with stable disease among eight evaluated patients in a combination therapy trial.[2][3] |

| Therapeutic Effect V (TE V) Rate (Phase II) | 26.5% (22/83 patients)[4] | TE V is defined as disappearance or 100% necrosis of all treated tumors.[4] |

| 2-Year Survival Rate (Phase II) | 75.9%[4] | Compared to 70.3% in the Zinostatin stimalamer group.[4] |

| 3-Year Survival Rate (Phase II) | 58.4%[4] | Compared to 48.7% in the Zinostatin stimalamer group.[4] |

Table 3: Grade 3 or Higher Adverse Events (AEs) in Phase II/III Trials

| Adverse Event | Frequency (this compound Group) | Comparator and Notes |

| Elevated AST | 39.5%[2] | Less frequent than in the epirubicin (B1671505) group (57.7%).[2] |

| Elevated ALT | 31.5%[2] | Less frequent than in the epirubicin group (53.7%).[2] |

| Thrombocytopenia | Reported as a frequent AE[4] | Specific percentage for Grade ≥3 not provided in this study. |

| Hyperbilirubinemia | Reported as a frequent AE[4] | Specific percentage for Grade ≥3 not provided in this study. |

| Hepatic Vascular Injury | 0%[4] | Significantly lower than Zinostatin stimalamer group (48.4%).[4] |

| Eosinophilia | 84.3%[4] | Higher than Zinostatin stimalamer group (41.0%).[4] |

Experimental Protocols

Transarterial Chemoembolization (TACE) with this compound

This protocol is a synthesis of methodologies reported in early-phase clinical trials.[2][4][5]

Objective: To achieve selective delivery of this compound to hepatic tumors, leading to localized chemotherapy and tumor necrosis.

Materials:

-

This compound (lyophilized powder)

-

Iodized oil (Lipiodol)

-

Non-ionic contrast agent

-

Microcatheter systems

-

Gelatin sponge particles

Procedure:

-

Patient Preparation: Patients are typically prepared under local anesthesia. For cisplatin-based TACE, perioperative hydration is standard; however, for this compound, this may be omitted.[5]

-

Catheterization: The Seldinger technique is used to gain arterial access, typically via the femoral artery. A catheter is advanced into the proper hepatic artery.

-

Tumor Feeder Identification: Superselective catheterization of the tumor-feeding arterial branches is performed using a microcatheter under fluoroscopic guidance.

-

Preparation of this compound Suspension:

-

Intra-arterial Injection: The this compound suspension or emulsion is slowly injected through the microcatheter into the tumor-feeding arteries. The maximum dose is typically up to 120 mg per person.[2]

-

Embolization: Following the infusion of the chemotherapeutic agent, the vessel is embolized using gelatin sponge particles to induce ischemia and trap the drug within the tumor.

-

Post-procedure Evaluation: Efficacy is typically evaluated by contrast-enhanced CT or MRI at specified intervals (e.g., 3 months) to assess tumor necrosis and response.[4]

Evaluation of Platinum-DNA Adduct Formation

This protocol is based on the methodology described for analyzing tissue samples from patients treated with this compound TACE.[1]

Objective: To quantify the formation of platinum-DNA adducts in tumor and non-tumor liver tissue.

Materials:

-

Paired HCC tumor and non-tumor liver tissues from patients who underwent hepatic resection after this compound TACE.

-

Inductively coupled plasma mass spectrometry (ICP-MS).

-

DNA extraction and purification kits.

Procedure:

-

Tissue Homogenization: Resected tumor and non-tumor liver tissues are homogenized.

-

Platinum Concentration Measurement: A portion of the homogenized tissue is analyzed by ICP-MS to determine the total platinum concentration.

-

DNA Extraction: DNA is extracted and purified from the remaining homogenized tissue.

-

Platinum-DNA Adduct Level Measurement: The purified DNA is analyzed by ICP-MS to quantify the amount of platinum bound to the DNA.

-

Data Analysis: Platinum concentrations are expressed as µg/g of tissue, and platinum-DNA adduct levels are expressed as pg of platinum per µg of DNA.

Visualizations

This compound TACE Workflow

References

- 1. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized phase II trial of intra-arterial chemotherapy using SM-11355 (this compound) for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of transcatheter arterial chemoembolization with this compound-lipiodol water-soluble contrast agent emulsion in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Miriplatin Against Hepatoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Miriplatin (B1139251), a lipophilic platinum complex, against various hepatoma cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways to support further research and development in the field of hepatocellular carcinoma (HCC) therapeutics.

Introduction

This compound (formerly SM-11355) is a second-generation platinum-based anticancer agent specifically developed for the treatment of hepatocellular carcinoma.[1] Its lipophilic nature allows for suspension in an oily lymphographic agent, Lipiodol, enabling targeted delivery and sustained release at the tumor site during transarterial chemoembolization (TACE).[1][2] The cytotoxic effects of this compound are primarily attributed to its active metabolite, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), which induces cell death through the formation of platinum-DNA adducts and subsequent apoptosis.[3][4] This guide focuses on the in vitro evidence of this compound's efficacy against hepatoma cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound and its related compounds has been evaluated against several human and rat hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the tables below. It is important to note that this compound itself exhibits low water solubility, and its in vitro testing often involves its active form, DPC, or this compound suspended in Lipiodol (this compound/LPD).[3][5]

Table 1: IC50 Values of DPC and Other Platinum Agents against Human Hepatoma Cell Lines

| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |

| DPC | 0.26 - 1.9 | 0.26 - 1.9 | 0.26 - 1.9 |

| Cisplatin (B142131) | 0.42 - 1.2 | 0.42 - 1.2 | 0.42 - 1.2 |

Data compiled from a study by Okusaka et al. (2009).[5] The range for DPC across the three cell lines was reported collectively.

Table 2: IC50 Values of this compound/LPD and Cisplatin/LPD against Human Hepatoma Cell Lines

| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |

| This compound/LPD | 2.6 - 7.1 | 2.6 - 7.1 | 2.6 - 7.1 |

| Cisplatin/LPD | 0.50 - 1.1 | 0.50 - 1.1 | 0.50 - 1.1 |

Data compiled from a study by Okusaka et al. (2009).[5] The range for this compound/LPD and Cisplatin/LPD across the three cell lines was reported collectively. Cells were exposed to the agents for seven days using cell culture inserts.

Table 3: IC50 Values against Rat Hepatoma Cell Line AH109A

| Compound | IC50 (µg/mL) |

| DPC | 0.14 |

| DPI | 0.83 |

| Cisplatin | 0.30 |

| This compound/LPD | 0.89 |

| Cisplatin/LPD | 0.14 |

Data compiled from a study by Hanada et al. (2009).[6] DPC: dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum; DPI: diiodo[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum. This compound/LPD and Cisplatin/LPD values are from a 7-day exposure using cell culture inserts.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro cytotoxicity of this compound against hepatoma cell lines.

Cell Viability Assay (AlamarBlue Assay)

This protocol is based on the methodology described for assessing the in vitro antitumor effects of this compound and its derivatives.[3]

Objective: To determine the concentration-dependent cytotoxic effect of a compound on hepatoma cell lines.

Materials:

-

Hepatoma cell lines (e.g., HepG2, HuH-7, Li-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (e.g., DPC, cisplatin, or this compound/LPD)

-

AlamarBlue reagent

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Cell Seeding:

-

Harvest hepatoma cells and resuspend in complete culture medium to the desired concentration.

-

Seed the cells into 96-well microplates at an appropriate density and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

For aqueous soluble compounds like DPC and cisplatin, add the diluted compounds directly to the wells containing the cells.

-

For this compound/LPD, use cell culture inserts to prevent direct contact of the oily suspension with the cells. Add the this compound/LPD to the inserts.

-

-

Incubation:

-

Incubate the plates for the desired exposure time (e.g., 3 days for aqueous compounds, 7 days for compounds in LPD) at 37°C in a 5% CO2 incubator.[3]

-

-

Cell Viability Measurement:

-

Following incubation, add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours to allow for the reduction of the reagent by viable cells.

-

Measure the fluorescence or absorbance of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

-

Platinum-DNA Adduct Formation Assay

This protocol is a synthesized representation based on methods for quantifying platinum-DNA adducts using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][7][8]

Objective: To quantify the amount of platinum bound to the DNA of hepatoma cells after treatment with a platinum-based agent.

Materials:

-

Hepatoma cell lines

-

Test compounds (e.g., this compound/LPD, cisplatin/LPD)

-

Cell culture inserts (if using LPD suspensions)

-

DNA isolation kit

-

RNase A

-

Concentrated nitric acid (trace metal grade)

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Platinum and phosphorus standards for ICP-MS

Procedure:

-

Cell Treatment:

-

Treat hepatoma cells with the platinum-based compound for a specified period (e.g., 3 days).[3]

-

-

DNA Isolation:

-

Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, including an RNase A treatment step to remove RNA contamination.

-

-

Sample Digestion:

-

Quantify the isolated DNA.

-

Digest a known amount of DNA in concentrated nitric acid by heating. This process breaks down the organic material and solubilizes the elemental platinum.

-

-

ICP-MS Analysis:

-

Prepare a standard curve using serial dilutions of a platinum standard.

-

Analyze the digested DNA samples using ICP-MS to determine the concentration of platinum.

-

The amount of DNA can be inferred from the phosphorus content, which is also measured by ICP-MS, or by the initial quantification.

-

-

Data Analysis:

-

Calculate the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA).[3]

-

Apoptosis Analysis (Western Blotting)

This protocol is based on general Western blotting procedures for apoptosis-related proteins and findings from studies on this compound resistance.[7][9]

Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

-

Hepatoma cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat hepatoma cells with the test compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

Signaling Pathways

This compound, through its active form DPC, exerts its cytotoxic effects by inducing apoptosis. The primary mechanism involves the formation of platinum-DNA adducts, which triggers a cascade of events leading to programmed cell death.

This compound-Induced Apoptotic Pathway

The formation of platinum-DNA adducts by DPC is a critical initiating event. These adducts cause DNA damage, which, if not repaired, can activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. An imbalance in the ratio of these proteins can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) and ultimately, cell death.

Studies have shown that acquired resistance to this compound in the rat hepatoma cell line AH109A is associated with the increased expression of the anti-apoptotic protein Bcl-2.[7][9] This overexpression of Bcl-2 is thought to inhibit the apoptotic process, thereby conferring resistance to the drug.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a range of hepatoma cell lines. Its mechanism of action is consistent with other platinum-based chemotherapeutic agents, primarily involving the formation of DNA adducts and the induction of apoptosis via the intrinsic pathway. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of strategies to overcome resistance, such as targeting the Bcl-2 family of proteins. Further research is warranted to fully elucidate the specific molecular players in the this compound-induced apoptotic cascade in different HCC subtypes.

References

- 1. MiR-124 sensitizes cisplatin-induced cytotoxicity against CD133+ hepatocellular carcinoma cells by targeting SIRT1/ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acquired resistance to this compound in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Myristate Ligands in the Potency and Targeted Delivery of Miriplatin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent, has emerged as a significant advancement in the locoregional treatment of hepatocellular carcinoma (HCC). Its unique chemical structure, characterized by the presence of two myristate ligands, is central to its therapeutic efficacy and targeted delivery. These long-chain fatty acid ligands are not merely passive components; they are instrumental in this compound's formulation, pharmacokinetics, and mechanism of action. This technical guide delves into the critical role of these myristate ligands, providing a comprehensive overview of the underlying chemistry, pharmacology, and clinical implications. Through a detailed examination of experimental data, this guide elucidates how the myristate moieties contribute to this compound's selective tumor retention, sustained-release profile, and ultimate cytotoxic activity upon metabolic activation.

Introduction

Platinum-based drugs, such as cisplatin (B142131) and oxaliplatin, are mainstays in cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of platinum-DNA adducts that trigger apoptosis.[1] However, their systemic administration is often associated with significant toxicity. This compound was specifically designed to overcome these limitations for the treatment of HCC, a hypervascular tumor primarily supplied by the hepatic artery.[2] This strategic design leverages the unique properties conferred by its myristate ligands.